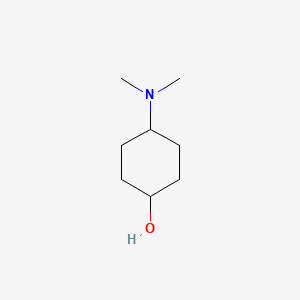

4-(Dimethylamino)cyclohexanol

Description

Overview of Cyclohexanol (B46403) Derivatives in Organic Chemistry

Cyclohexanol and its derivatives are fundamental building blocks in organic chemistry. wikipedia.orgatamanchemicals.com The cyclohexanol framework, a six-membered carbon ring bearing a hydroxyl (-OH) group, provides a versatile scaffold for the synthesis of a wide array of more complex molecules. wikipedia.orgatamanchemicals.com The hydroxyl group can undergo various transformations, such as oxidation to form cyclohexanone (B45756), esterification to produce plasticizers, and dehydration to yield cyclohexene. wikipedia.org

The stereochemistry of substituted cyclohexanols is a critical aspect of their chemistry, with substituents adopting either axial or equatorial positions to minimize steric strain. This conformational preference significantly influences the reactivity and properties of the molecule. researchgate.net Researchers have developed numerous synthetic methods to create polysubstituted cyclohexanol derivatives with specific stereochemical arrangements to explore their potential applications. researchgate.netasianpubs.org These derivatives are utilized in the synthesis of pharmaceuticals, dyes, herbicides, and pesticides. atamanchemicals.com For instance, new Mannich bases derived from cyclohexanol have been synthesized and shown to possess bactericidal properties. researcher.life

Significance of the Dimethylamino Moiety in Molecular Design

The dimethylamino group (-N(CH₃)₂) is a crucial functional group in the design of new molecules, particularly in medicinal chemistry. researchgate.netrsc.org As an electron-donating group, it can influence the electronic properties of a molecule. rsc.org Its basicity allows it to form salts, which can enhance a compound's solubility and stability. ontosight.ai

In the context of drug development, the dimethylamino group is a common pharmacophore found in a variety of FDA-approved drugs, including those with antimicrobial, antihistaminic, anticancer, and analgesic properties. researchgate.netrsc.org This group can enhance a compound's biological activity by improving its binding affinity to molecular targets, such as enzymes or receptors, and can also play a role in drug delivery systems and prodrug design. researchgate.netrsc.org The nucleophilic nature of the dimethylamino group also makes it valuable in organic synthesis. solubilityofthings.com

Academic Research Trajectories of 4-(Dimethylamino)cyclohexanol (B22287)

Academic research on this compound and its closely related analogs has explored its potential in several areas. The compound itself is recognized as a synthesis building block in organic chemistry. calpaclab.com Its structural features, combining a cyclohexanol ring with a dimethylamino group, make it a candidate for incorporation into larger, more complex molecules with potential biological activity. ontosight.ai

For example, derivatives of the closely related 4-(dimethylamino)cyclohexanone (B1313097) have been investigated for their potential analgesic, antidepressant, antimicrobial, and anticancer properties. The synthesis of spiro-fused heterocyclic compounds from 4-dimethylamino-4-phenylcyclohexanone has yielded potent agonists for the nociceptin/orphanin FQ peptide receptor, which are of interest for pain management. Furthermore, research into compounds with similar structural motifs, such as a cyclohexanol backbone and a dimethylamino group, suggests potential applications in treating neurological and cardiovascular diseases due to their structural similarities to certain neurotransmitter receptor ligands. ontosight.ai The synthesis and characterization of various cyclohexanol derivatives, including those with dimethylamino functionalities, continue to be an active area of research, with studies focusing on their stereochemistry and potential biological activities. researchgate.netasianpubs.orgresearcher.life

Structure

3D Structure

Properties

IUPAC Name |

4-(dimethylamino)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-9(2)7-3-5-8(10)6-4-7/h7-8,10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STNVXNYQNKDYBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001293915 | |

| Record name | trans-4-(Dimethylamino)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001293915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103023-51-4 | |

| Record name | trans-4-(Dimethylamino)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001293915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-(Dimethylamino)cyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Synthesis of 4-(Dimethylamino)cyclohexanol (B22287) and its Precursors

The synthesis of this compound can be achieved through various chemical transformations, primarily starting from cyclohexanone (B45756) derivatives. These methods include reductive amination, Grignard reactions, and multi-step synthetic sequences. Furthermore, stereoselective approaches have been developed to obtain specific enantiomers of the target molecule.

Synthesis from Cyclohexanone Derivatives

Cyclohexanone and its derivatives serve as versatile starting materials for the synthesis of this compound due to the reactivity of the carbonyl group.

Reductive amination is a widely employed method for the synthesis of amines from carbonyl compounds. This reaction involves the conversion of a ketone or aldehyde to an amine through an imine intermediate, which is then reduced. In the context of synthesizing this compound, this approach typically starts with 4-hydroxycyclohexanone or a protected form thereof.

The reaction of cyclohexanone with dimethylamine in the presence of a catalytic amount of acid leads to the formation of an enamine. nih.gov This intermediate can then be reduced to the corresponding tertiary amine. A variety of reducing agents can be utilized for this transformation, with sodium cyanoborohydride (NaBH3CN) being a common choice due to its selectivity for reducing the iminium ion in the presence of the ketone. wikipedia.org Other reducing agents such as sodium borohydride (NaBH4) and sodium triacetoxyborohydride (NaBH(OAc)3) can also be employed. google.com

The general scheme for the reductive amination of a cyclohexanone derivative with dimethylamine is as follows:

A general representation of the reductive amination process to yield a dimethylaminocyclohexane derivative.

A general representation of the reductive amination process to yield a dimethylaminocyclohexane derivative.Research has demonstrated the successful reductive amination of various aldehydes and ketones with dimethylamine using borohydride exchange resin (BER) to achieve high yields of the corresponding N,N-dimethylalkylamines. d-nb.info While a specific example for 4-hydroxycyclohexanone is not detailed, the general applicability of this method suggests its feasibility.

Table 1: Reductive Amination of Various Ketones with Dimethylamine using BER d-nb.info

| Substrate | Product | Yield (%) |

| Cyclohexanone | N,N-Dimethylcyclohexylamine | 94 |

| Cyclopentanone | N,N-Dimethylcyclopentylamine | 93 |

| Acetophenone | N,N-Dimethyl-1-phenylethylamine | 85 |

This table is based on data from a study on reductive amination using borohydride exchange resin and illustrates the general effectiveness of this method for synthesizing N,N-dimethylamines from various ketones.

Grignard reactions offer a powerful tool for the formation of carbon-carbon bonds and can be adapted for the introduction of functional groups. In principle, a Grignard reagent containing a dimethylamino group could react with cyclohexanone to introduce the desired functionality. However, the direct synthesis of this compound via the reaction of cyclohexanone with a dimethylamino-containing Grignard reagent is not a commonly reported method.

A more plausible approach involves the use of a Grignard reaction to introduce other functionalities which can then be converted to the dimethylamino group. For instance, a Grignard reagent can be used to introduce a group that is later transformed into an amine.

Alternatively, a Grignard reaction can be performed on a cyclohexanone derivative that already contains a nitrogen functionality. For example, the synthesis of 2-((dimethylamino)-methyl)-1-(3-methoxyphenyl)-cyclohexanol is achieved through the Grignard reaction of 2-((dimethylamino)-methyl)-cyclohexanone. osi.lv This demonstrates the compatibility of the dimethylamino group with Grignard reaction conditions when it is already present in the ketone.

Challenges in using Grignard reagents with ketones can include steric hindrance, which may lead to low yields of the desired addition product. For example, the reaction of cyclohexanone with the bulky tert-butylmagnesium bromide results in a very low yield of the tertiary alcohol. chegg.com

Multi-step synthesis provides a strategic approach to construct complex molecules from simpler starting materials. youtube.comresearchgate.net For the synthesis of this compound, a multi-step route could commence from readily available precursors like 1,4-cyclohexanedione or p-aminophenol.

One potential route involves the synthesis of cis- or trans-4-aminocyclohexanol, which can then be N-methylated to yield the final product. The synthesis of 4-aminocyclohexanol isomers can be achieved from 1,4-cyclohexanedione through enzymatic cascade reactions. d-nb.infopatsnap.com This chemoenzymatic approach allows for high stereoselectivity in producing either the cis or trans isomer. d-nb.info Once the desired 4-aminocyclohexanol isomer is obtained, standard N-methylation procedures, such as the Eschweiler-Clarke reaction using formic acid and formaldehyde, can be employed to introduce the two methyl groups onto the nitrogen atom.

Another approach could start from p-aminophenol. Hydrogenation of the aromatic ring would yield a mixture of cis- and trans-4-aminocyclohexanol, which could then be separated and subsequently methylated. The separation of cis and trans isomers of 4-substituted cyclohexanols is a critical step and can be achieved by various methods, including crystallization and chromatography. sigmaaldrich.com

Table 2: Potential Multi-step Synthetic Approach

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 1,4-Cyclohexanedione | Keto reductase (KRED), Amine transaminase (ATA) | cis- or trans-4-Aminocyclohexanol |

| 2 | 4-Aminocyclohexanol | HCOOH, HCHO (Eschweiler-Clarke reaction) | This compound |

This table outlines a plausible two-step synthesis of this compound starting from 1,4-cyclohexanedione, based on established methods for the synthesis of related compounds.

Stereoselective Synthesis of this compound Enantiomers

The synthesis of specific enantiomers of this compound requires the use of asymmetric synthesis techniques. Chiral auxiliaries are often employed to control the stereochemical outcome of a reaction. wikipedia.orgwikiwand.com

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled.

In the context of synthesizing enantiomers of this compound, a chiral auxiliary could be attached to a cyclohexanone precursor to influence the stereoselectivity of a key reaction step, such as a reduction or an amination. For example, a chiral auxiliary could be used to form a chiral enolate or a chiral imine, which would then react with a high degree of facial selectivity.

Several types of chiral auxiliaries have been developed and are widely used in asymmetric synthesis, including those based on pseudoephedrine and oxazolidinones. nih.gov For instance, pseudoephedrine can be reacted with a carboxylic acid to form an amide, and the subsequent α-alkylation of the enolate proceeds with high diastereoselectivity due to the steric influence of the auxiliary. wikipedia.org A similar strategy could be envisioned for the functionalization of a cyclohexanone derivative.

Another class of chiral auxiliaries includes chiral alcohols like trans-2-phenyl-1-cyclohexanol, which was introduced by J. K. Whitesell. wikipedia.org These auxiliaries can be used to control the stereochemistry of various reactions. While a specific application of a chiral auxiliary for the direct synthesis of this compound enantiomers is not extensively documented in the provided search results, the principles of asymmetric synthesis suggest that such an approach is feasible. The general strategy would involve the following steps:

Attachment of a chiral auxiliary to a suitable cyclohexanone precursor.

Diastereoselective introduction of the amino or a precursor functionality at the 4-position.

Removal of the chiral auxiliary to yield the enantiomerically enriched product.

The choice of the chiral auxiliary and the reaction conditions would be crucial for achieving high diastereoselectivity and enantiomeric excess.

Biocatalytic Resolution Techniques

The biocatalytic resolution of racemic mixtures is a powerful tool in synthetic organic chemistry for the preparation of enantiomerically pure compounds. While specific studies on the biocatalytic resolution of this compound are not extensively documented, valuable insights can be drawn from research on structurally similar compounds, such as cis- and trans-2-dialkylaminomethylcyclohexanols.

Lipases are a class of enzymes that have demonstrated high efficacy in the kinetic resolution of various cyclic alcohols through enantioselective acylation. For instance, Lipase PS from Pseudomonas cepacia and Novozym 435 (Lipase B from Candida antarctica) have been successfully employed in the asymmetric acylation of racemates of cis- and trans-2-dialkylaminomethylcyclopentanols and -cyclohexanols. units.it High enantioselectivity (E > 200) has been observed in these resolutions when using vinyl acetate as the acylating agent in solvents like diethyl ether or diisopropyl ether. units.it The reaction rates are notably influenced by the choice of solvent and the amount of enzyme used. units.it

In these lipase-catalyzed resolutions, a general trend known as the "Kazlauskas rule" is often followed, where the (R)-enantiomer of the alcohol is acylated at a faster rate than the (S)-enantiomer. This results in the formation of the (R)-ester and the unreacted (S)-alcohol, which can then be separated. units.it It has also been observed that for substituted cycloalkanols, the trans isomers generally react faster than their cis counterparts. units.it Given the structural similarities, it is highly probable that lipases such as Novozym 435 could be effectively used for the kinetic resolution of this compound, yielding enantiomerically enriched forms of the alcohol and its corresponding ester.

Table 1: Key Factors in Lipase-Catalyzed Resolution of Substituted Cyclohexanols

| Parameter | Observation | Reference |

|---|---|---|

| Enzymes | Lipase PS (Pseudomonas cepacia), Novozym 435 (Candida antarctica Lipase B) | units.it |

| Acylating Agent | Vinyl acetate | units.it |

| Solvents | Diethyl ether, Diisopropyl ether | units.it |

| Enantioselectivity (E) | > 200 | units.it |

| Stereochemical Preference | Acylation of the (R)-enantiomer is faster | units.it |

| Isomer Reactivity | Trans isomers react faster than cis isomers | units.it |

Derivatization and Functionalization of this compound

The esterification of alcohols is a fundamental transformation in organic synthesis. The kinetics of esterification of N,N-dialkylamino alcohols, such as this compound, are of interest due to the potential for intramolecular catalysis by the amino group. A study on the esterification of hexanoic acid with various N,N-dialkylamino alcohols, including the structurally related trans-2-(N,N-dimethylamino)cyclohexanol, provides insights into the reaction kinetics. researchgate.net

The study revealed that the pseudo-first-order rate constant for the esterification of hexanoic acid with trans-2-(N,N-dimethylamino)cyclohexanol was significantly higher than that with 1-hexanol, suggesting an activation of the carboxylic acid by the neighboring amino group through hydrogen bonding. researchgate.net This intramolecular assistance is proposed to proceed through a seven-membered transition state. researchgate.net The fastest reaction was observed for trans-2-(N,N-dimethylamino)cyclohexanol, where the amino and hydroxyl groups are in a favorable synperiplanar arrangement. researchgate.net

While specific kinetic data for the esterification of this compound is not available, it is reasonable to infer that the dimethylamino group at the 4-position could also influence the reaction rate, although the effect would be transmitted through the cyclohexane (B81311) ring and likely be less pronounced than in the 2-substituted analog. The rate of esterification is also dependent on factors such as temperature and the presence of a catalyst. rdd.edu.iqresearchgate.netscispace.commdpi.com

Table 2: Pseudo-First-Order Rate Constants for the Esterification of Hexanoic Acid with Various Alcohols

| Alcohol | Rate Constant (k x 10⁻⁵ s⁻¹) | Reference |

|---|---|---|

| 1-Hexanol | 0.67 | researchgate.net |

| 2-(N,N-Dimethylamino)ethanol | 7.5 | researchgate.net |

Acylation is a common method for the derivatization of alcohols, and 4-(Dimethylamino)pyridine (DMAP) is a highly efficient catalyst for these reactions, particularly when using acid anhydrides as acylating agents. utrgv.eduthieme-connect.denih.govsci-hub.stresearchgate.net

The mechanism of DMAP-catalyzed acylation of alcohols has been extensively studied, with cyclohexanol (B46403) often serving as a model substrate. The generally accepted mechanism involves a nucleophilic catalysis pathway. utrgv.eduthieme-connect.denih.govsci-hub.st

The key steps of the mechanism are:

Formation of the Acylpyridinium Ion: DMAP acts as a nucleophile and attacks the carbonyl group of the acid anhydride (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium ion intermediate. This step is typically a pre-equilibrium. thieme-connect.desci-hub.st

Nucleophilic Attack by the Alcohol: The alcohol, in this case, this compound, then attacks the electrophilic carbonyl carbon of the N-acylpyridinium ion. This is generally the rate-determining step. thieme-connect.desci-hub.st

Product Formation and Catalyst Regeneration: The tetrahedral intermediate formed in the previous step collapses to yield the ester product, the protonated (deactivated) DMAP catalyst, and a carboxylate anion. thieme-connect.de

Theoretical and experimental studies on the acetylation of cyclohexanol with acetic anhydride catalyzed by DMAP strongly support this nucleophilic catalysis pathway over a competing base-catalyzed mechanism. utrgv.edunih.govsci-hub.st

In DMAP-catalyzed acylation reactions, an auxiliary base, such as triethylamine (NEt3), is often added. The primary role of the auxiliary base is to regenerate the active DMAP catalyst by deprotonating the protonated DMAP formed at the end of the catalytic cycle. thieme-connect.desci-hub.st

Kinetic studies on the acetylation of cyclohexanol with acetic anhydride in the presence of DMAP and triethylamine have shown that the reaction is first-order with respect to the acetic anhydride, cyclohexanol, and DMAP, but zero-order with respect to triethylamine. utrgv.edunih.govresearchgate.net This indicates that the auxiliary base is not involved in the rate-determining step of the reaction. utrgv.edusci-hub.st The deprotonation of the alcohol during the acylation process is believed to be carried out by the acetate counterion of the acylpyridinium ion pair rather than the auxiliary base or another molecule of DMAP. sci-hub.st

The hydroxyl group of this compound can be converted into other amine functionalities through various synthetic routes. A common strategy involves the conversion of the alcohol to a better leaving group, followed by nucleophilic substitution with an amine.

For example, the hydroxyl group can be converted to a tosylate or mesylate, which are excellent leaving groups. Subsequent reaction with a primary or secondary amine would lead to the formation of a new C-N bond, resulting in a different amine functionality at that position.

Another approach is reductive amination. While this is more commonly applied to ketones and aldehydes, it is conceptually relevant. The alcohol could be oxidized to the corresponding ketone, 4-(dimethylamino)cyclohexanone (B1313097). This ketone can then undergo reductive amination with ammonia, a primary amine, or a secondary amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to introduce a new amino group. magtech.com.cnnih.govnih.govbeilstein-journals.org

Furthermore, direct amination of alcohols is also a known transformation, often requiring a catalyst and specific reaction conditions. For instance, the amination of cyclohexanol to cyclohexylamine can be achieved using ammonia in the presence of a nickel-based catalyst. While this provides a general precedent, the specific application to this compound would require optimization of reaction conditions to ensure compatibility with the existing dimethylamino group.

Introduction of Heterocyclic Structures

The strategic placement of the dimethylamino and hydroxyl functionalities on the cyclohexyl ring of this compound enables its participation in a range of cyclization and condensation reactions to form various heterocyclic systems. These reactions often leverage the nucleophilicity of the nitrogen and oxygen atoms, as well as the stereochemistry of the cyclohexane ring, to direct the formation of specific structural motifs.

One notable transformation involves the synthesis of oxaziridines. While specific studies on the dimethylamino derivative are not prevalent, research on the closely related trans-4-aminocyclohexanol demonstrates a viable pathway. In this synthesis, trans-4-aminocyclohexanol is first condensed with various aromatic aldehydes to yield the corresponding aldimines. Subsequent oxidation of these imines with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) leads to the formation of 2-(4'-hydroxycyclohexane)-3-aryloxaziridines. This reaction proceeds through the epoxidation of the C=N double bond. The formation of the oxaziridine ring is confirmed by the disappearance of the C=N stretching frequency in the IR spectrum and the appearance of a characteristic singlet for the oxaziridine ring proton in the 1H NMR spectrum. scispace.com

Table 1: Synthesis of Aldimines from trans-4-Aminocyclohexanol

| Aldehyde Substituent (Ar) | Reaction Time (Microwave, min) | Yield (%) | Melting Point (°C) |

| H | 2.0 | 70 | 110-112 |

| p-OCH3 | 1.5 | 75 | 124-126 |

| p-Cl | 2.0 | 68 | 142-144 |

| p-NO2 | 1.5 | 65 | 160-162 |

| o-OH | 2.0 | 62 | 132-134 |

| p-N(CH3)2 | 1.5 | 72 | 155-157 |

Table 2: Synthesis of Oxaziridines from Aldimines

| Aldehyde Substituent (Ar) | Yield (%) | Melting Point (°C) | 1H NMR (δ, ppm, oxaziridine CH) |

| H | 65 | 118-120 | 4.2 |

| p-OCH3 | 68 | 130-132 | 4.1 |

| p-Cl | 58 | 148-150 | 4.0 |

| p-NO2 | 55 | 170-172 | 4.1 |

| o-OH | 52 | 140-142 | 4.2 |

| p-N(CH3)2 | 62 | 164-166 | 4.0 |

While direct applications of this compound in classic named reactions for heterocycle synthesis are not extensively documented, its structural motifs are relevant to powerful cyclization strategies such as the Pictet-Spengler and Bischler-Napieralski reactions. The Pictet-Spengler reaction, for instance, involves the cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline. name-reaction.comwikipedia.org For a derivative of this compound to be utilized in such a reaction, it would first need to be incorporated into a β-arylethylamine framework.

Similarly, the Bischler-Napieralski reaction is a method for the synthesis of dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides. wikipedia.org This reaction typically requires a dehydrating agent like phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5). wikipedia.org Again, the direct use of this compound is not reported, but an N-acylated derivative of a 4-aminocyclohexyl-substituted β-arylethylamine could theoretically undergo such a cyclization.

The synthesis of other heterocyclic systems such as oxazolines, thiazolines, pyridines, and pyrimidines from substituted cyclohexanols is an area of active research. Generally, the formation of an oxazoline ring can be achieved through the cyclization of a β-hydroxy amide. nih.gov For this compound, this would necessitate N-acylation followed by a cyclodehydration step. The synthesis of thiazolines often involves the reaction of a β-amino thiol with various reagents, which would require the conversion of the hydroxyl group of this compound to a thiol. organic-chemistry.orgnih.gov

The construction of pyridine and pyrimidine rings typically involves condensation reactions of 1,5- or 1,3-dicarbonyl compounds, respectively, with a nitrogen source. baranlab.orgresearchgate.net While not a direct precursor, the cyclohexane ring of this compound could potentially be opened or rearranged to provide a suitable carbon backbone for such syntheses, although this would represent a more complex synthetic strategy.

Advanced Spectroscopic and Computational Analysis

Spectroscopic Characterization in Research

Spectroscopic analysis is fundamental to the structural confirmation and property investigation of 4-(Dimethylamino)cyclohexanol (B22287). Various techniques are employed to probe different aspects of its molecular nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise three-dimensional structure and stereochemistry of this compound, which exists as cis and trans isomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In ¹H NMR, the chemical shifts (δ) and spin-spin coupling constants (J) are particularly diagnostic. The proton on the carbon bearing the hydroxyl group (C1-H) is of key interest. Its chemical shift and multiplicity differ significantly between the cis and trans isomers due to the rigid chair conformation of the cyclohexane (B81311) ring.

In the trans-isomer , where the hydroxyl and dimethylamino groups are on opposite sides of the ring, the most stable conformation typically places both bulky substituents in equatorial positions. This would force the C1-H into an axial position. An axial proton exhibits large coupling constants (J_ax-ax ≈ 8-13 Hz) with adjacent axial protons and smaller coupling constants with adjacent equatorial protons (J_ax-eq ≈ 2-5 Hz). This results in a complex signal, often appearing as a triplet of triplets or a multiplet with a large width.

In the cis-isomer , one substituent must be axial while the other is equatorial. If the dimethylamino group is equatorial, the hydroxyl group is axial, placing the C1-H in an equatorial position. An equatorial proton has smaller coupling constants with both adjacent axial and equatorial protons (J_eq-ax ≈ 2-5 Hz, J_eq-eq ≈ 2-5 Hz), leading to a narrower multiplet, sometimes appearing as a broad singlet or a pentet. reddit.comreddit.com

The protons of the two methyl groups on the nitrogen atom typically appear as a sharp singlet in the range of δ 2.2-2.4 ppm. The remaining cyclohexyl protons produce a complex series of overlapping multiplets between δ 1.0-2.2 ppm.

In ¹³C NMR spectroscopy, the number of unique carbon signals confirms the molecular symmetry. The chemical shifts of the carbon atoms are influenced by the stereochemistry. The C1 carbon (attached to the -OH group) and the C4 carbon (attached to the -N(CH₃)₂ group) are particularly sensitive to the cis/trans configuration.

Table 1: Expected ¹H NMR Data for this compound Isomers

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling (J, Hz) |

|---|---|---|

| trans-isomer (ax-H at C1) | ~3.5 - 3.7 | Multiplet or triplet of triplets (Large J_ax-ax) |

| cis-isomer (eq-H at C1) | ~4.0 - 4.2 | Broad singlet or narrow multiplet (Small J_eq-ax, J_eq-eq) |

| -N(CH₃)₂ | ~2.2 - 2.4 | Singlet |

| Cyclohexyl Protons | ~1.0 - 2.2 | Multiplets |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the functional groups and molecular fingerprint of this compound. ksu.edu.saumsystem.edu

IR spectroscopy is sensitive to vibrations that cause a change in the molecule's dipole moment. ksu.edu.sa Key expected absorption bands for this compound include:

O-H Stretching: A strong, broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.

C-H Stretching: Multiple sharp bands between 2850 and 3000 cm⁻¹ due to symmetric and asymmetric stretching of the C-H bonds in the cyclohexane ring and methyl groups.

C-O Stretching: A strong band in the 1050-1150 cm⁻¹ region.

C-N Stretching: A medium-intensity band typically found between 1000 and 1250 cm⁻¹.

Raman spectroscopy, which detects vibrations that cause a change in molecular polarizability, is complementary to IR. ksu.edu.sa It is particularly effective for identifying vibrations of non-polar, symmetric bonds. For this molecule, Raman spectra would clearly show the C-C bond vibrations of the cyclohexane skeleton and the symmetric C-H stretching modes. The O-H stretching vibration is typically weak in Raman spectra.

Table 2: Principal Vibrational Modes for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch | IR | 3200-3600 | Strong, Broad |

| C-H stretch (ring & methyl) | IR, Raman | 2850-3000 | Strong (IR), Medium (Raman) |

| C-O stretch | IR | 1050-1150 | Strong |

| C-N stretch | IR, Raman | 1000-1250 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule. The molecular formula of this compound is C₈H₁₇NO, giving it a molecular weight of 143.23 g/mol . nih.gov

In electron ionization (EI) mass spectrometry, the compound will form a molecular ion (M⁺˙) at a mass-to-charge ratio (m/z) of 143. Consistent with the nitrogen rule , the odd nominal mass of the molecular ion indicates the presence of an odd number (one) of nitrogen atoms. libretexts.orglibretexts.org

The fragmentation of the molecular ion is predictable based on the functional groups present:

Alpha-Cleavage (Amine): This is a dominant fragmentation pathway for amines. Cleavage of the C-C bond adjacent to the nitrogen atom is highly favorable as it produces a stable, resonance-stabilized iminium cation. The most significant fragmentation would be the cleavage of the C4-C3/C5 bond in the ring, which could lead to various fragment ions. A prominent fragment is often observed at m/z 58 , corresponding to the [CH₂=N(CH₃)₂]⁺ ion, resulting from ring opening and subsequent cleavage.

Alpha-Cleavage (Alcohol): Cleavage of a C-C bond adjacent to the hydroxyl group is also possible but often less favorable than amine-directed cleavage. libretexts.org

Dehydration: The loss of a water molecule (18 Da) from the molecular ion is a common fragmentation pathway for alcohols, which would produce a peak at m/z 125 (143 - 18). libretexts.org

Loss of a Methyl Group: Loss of a methyl radical (15 Da) from the dimethylamino group would result in a fragment at m/z 128 (143 - 15).

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 143 | [C₈H₁₇NO]⁺˙ | Molecular Ion (M⁺˙) |

| 128 | [C₇H₁₄NO]⁺ | Loss of ·CH₃ radical |

| 125 | [C₈H₁₅N]⁺˙ | Dehydration (Loss of H₂O) |

Theoretical and Computational Chemistry Studies

Theoretical calculations provide a powerful complement to experimental data, offering detailed insights into the geometric and electronic properties of molecules at an atomic level.

Density Functional Theory (DFT) Calculations for Geometries and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arxiv.org For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to predict various properties. conicet.gov.arnih.gov

Molecular Geometries: DFT is used to perform geometry optimization, which finds the lowest energy conformation of the molecule. For this compound, this involves determining the most stable chair conformations for both the cis and trans isomers. Calculations can precisely predict bond lengths, bond angles, and dihedral angles, confirming, for instance, whether substituents prefer equatorial or axial positions. acs.org

Electronic Properties: DFT calculations provide crucial information about the molecule's electronic structure.

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an indicator of molecular reactivity and the energy required for electronic transitions. For this saturated molecule, the HOMO is expected to be localized on the nitrogen and oxygen atoms (reflecting their lone pairs), and the HOMO-LUMO gap is expected to be large.

Molecular Electrostatic Potential (MEP): An MEP map can be generated to visualize the charge distribution across the molecule. It would show regions of negative potential (electron-rich) around the electronegative oxygen and nitrogen atoms, and regions of positive potential (electron-poor) around the hydroxyl and N-methyl protons. This map helps predict sites for electrophilic and nucleophilic attack.

These computational results can be used to simulate and assign vibrational spectra (IR and Raman), further validating the experimental findings. nih.gov

Table 4: Representative Properties of this compound from DFT Calculations

| Property | Description | Predicted Information |

|---|---|---|

| Optimized Geometry | Lowest energy 3D structure | Bond lengths (e.g., C-O, C-N), bond angles, dihedral angles for cis and trans isomers. |

| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates propensity to donate electrons; localized on N and O atoms. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates propensity to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and electronic transition energy. |

| MEP Map | Visualization of electrostatic potential | Shows electron-rich (red) and electron-poor (blue) regions. |

HOMO-LUMO Analysis and Charge Transfer Investigations

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties.

HOMO-LUMO analysis is instrumental in understanding intramolecular charge transfer (ICT) processes. researchgate.netnih.gov In molecules like this compound, which contains an electron-donating dimethylamino group and an electron-withdrawing hydroxyl group, an electronic transition (e.g., through photoexcitation) can cause a shift of electron density from the HOMO, often localized on the donor moiety, to the LUMO, which may be localized on the acceptor moiety. ias.ac.in A smaller HOMO-LUMO energy gap generally indicates that the molecule is more polarizable and that less energy is required to induce such a charge transfer. researchgate.net The spatial distribution of the HOMO and LUMO electron densities can qualitatively confirm the occurrence of charge transfer; if the two orbitals are located in different regions of the molecule, the HOMO→LUMO excitation corresponds to a spatial transfer of charge. researchgate.netarxiv.org

Table 1: Frontier Orbital Parameters (Illustrative)

| Parameter | Value (eV) | Significance |

|---|---|---|

| EHOMO | -8.95 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.23 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

Note: The values in this table are illustrative and represent typical values for similar organic molecules. Specific computational data for this compound was not available in the cited literature.

Molecular Electrostatic Potential (MESP) and Mulliken Analysis

Molecular Electrostatic Potential (MESP) is a valuable tool for predicting chemical reactivity by mapping the charge distribution of a molecule in three-dimensional space. researchgate.net The MESP surface visualizes regions that are electron-rich (negative potential, typically colored red), which are susceptible to electrophilic attack, and regions that are electron-poor (positive potential, typically blue), which are prone to nucleophilic attack. mdpi.com For this compound, the MESP would be expected to show a region of negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the dimethylamino group, corresponding to their lone pairs of electrons. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential.

Complementing MESP, Mulliken population analysis provides a quantitative method for assigning partial atomic charges to each atom in a molecule based on the distribution of electrons in the molecular orbitals. wikipedia.org Although sensitive to the choice of basis set in computational calculations, Mulliken charges offer a numerical approximation of the charge distribution. wikipedia.orgchemrxiv.org This analysis would quantify the electron-donating effect of the dimethylamino group and the electron-withdrawing nature of the hydroxyl group through the calculated partial charges on the respective atoms.

Table 2: Calculated Mulliken Atomic Charges (Illustrative)

| Atom | Partial Charge (a.u.) |

|---|---|

| O (hydroxyl) | -0.65 |

| H (hydroxyl) | +0.42 |

| N (amino) | -0.51 |

| C (attached to O) | +0.25 |

Note: The values in this table are hypothetical, based on the expected electronegativity and inductive effects within the molecule. They serve to illustrate the output of a Mulliken analysis.

Computational Studies of Reaction Mechanisms and Transition States

Computational methods, particularly Density Functional Theory (DFT), are essential for mapping the potential energy surface of a chemical reaction. osu.edu These studies allow for the identification of reactants, products, intermediates, and, crucially, transition states—the high-energy structures that represent the barrier to a reaction. mdpi.com By calculating the energies of these species, the activation energy can be determined, providing insight into the reaction kinetics. mdpi.com For reactions involving this compound, such as esterification of the hydroxyl group or quaternization of the amino group, computational studies can elucidate the step-by-step mechanism, visualize the geometry of the transition states, and predict the most favorable reaction pathway. comporgchem.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom over time, revealing information about conformational changes, molecular vibrations, and interactions with the surrounding environment (e.g., solvent molecules). nih.govmdpi.com An MD simulation of this compound in an aqueous solution could be used to study its solvation structure, the dynamics of hydrogen bonding with water, and the equilibrium between different chair conformations of the cyclohexane ring. rsc.org

Quantum Chemical Parameters and Nonlinear Optical Properties

From the computed HOMO and LUMO energies, several key quantum chemical parameters can be derived to describe the global reactivity of a molecule. researchgate.net These include electronegativity (χ), chemical hardness (η), and softness (σ). Chemical hardness is a measure of the molecule's resistance to changes in its electron distribution, with a larger HOMO-LUMO gap corresponding to greater hardness. researchgate.net

Molecules with significant intramolecular charge transfer characteristics are often candidates for nonlinear optical (NLO) applications. NLO properties arise from the interaction of a material with an intense electromagnetic field, such as that from a laser. The first hyperpolarizability (β) is a molecular property that quantifies the second-order NLO response. researchgate.netnih.gov Computational calculations can predict the hyperpolarizability of this compound, assessing its potential as an NLO material.

Table 3: Derived Quantum Chemical Parameters (Illustrative)

| Parameter | Formula | Value (eV) |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 5.09 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 3.86 |

Note: These values are calculated from the illustrative energies in Table 1.

Conformational Analysis and Intramolecular Interactions

The cyclohexane ring of this compound predominantly exists in a chair conformation to minimize angular and torsional strain. sapub.org The substituents (hydroxyl and dimethylamino groups) can occupy either axial or equatorial positions. Due to steric hindrance, known as 1,3-diaxial interactions, bulky substituents preferentially occupy the more stable equatorial position.

Therefore, the most stable conformation of trans-4-(Dimethylamino)cyclohexanol is expected to be the diequatorial chair form. For the cis isomer, one substituent must be axial while the other is equatorial. Computational conformational analysis can precisely calculate the energy difference between these various conformations. sapub.org Furthermore, these studies can investigate the potential for intramolecular hydrogen bonding between the hydroxyl proton and the nitrogen of the dimethylamino group, which could stabilize certain conformations, particularly in the cis isomer. southwales.ac.uk

Applications in Medicinal Chemistry and Biological Research

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of 4-(dimethylamino)cyclohexanol (B22287) and its analogs correlates with their biological effects. These investigations explore the influence of specific functional groups, stereochemistry, and substituent modifications on the potency and selectivity of these compounds.

The dimethylamino group is a critical pharmacophoric element. As a tertiary amine, it is typically protonated at physiological pH, allowing it to form ionic interactions with biological targets such as receptors and enzymes. This basic nitrogen is a key feature in many centrally acting agents, facilitating interactions with the anionic sites of aminergic G protein-coupled receptors (GPCRs).

In studies of analogous compounds, the nature of the N-alkyl substituent significantly impacts activity at monoamine transporters. For instance, research on N-alkylated analogs of 4-methylamphetamine demonstrated that while all analogs inhibited uptake at dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters, increasing the N-alkyl chain length from methyl to ethyl, propyl, and butyl led to a progressive decrease in potency. nih.gov The N,N-dimethyl substitution, as seen in this compound, is often optimal for maintaining potent interactions with these transporters. Specifically, N-methyl 4-MA was an effective substrate-type releaser at DAT, whereas analogs with longer chains were not, highlighting the sensitivity of the transporter to the steric bulk of the amine substituents. nih.gov

The cyclohexanol (B46403) ring of this compound can exist in different stereoisomeric forms, primarily cis and trans diastereomers, depending on the relative orientation of the hydroxyl and dimethylamino groups. This stereochemistry is crucial in determining the pharmacological profile of the molecule, as the three-dimensional arrangement of these functional groups dictates how the molecule fits into a receptor's binding pocket.

For many biologically active cyclohexane (B81311) derivatives, one stereoisomer is often significantly more active than the other. For example, in the case of Tramadol, which contains a related (dimethylamino)methyl-methoxyphenyl-cyclohexanol structure, the cis isomer is the active analgesic compound, and processes are specifically designed to isolate it from the trans isomer. google.com Similarly, studies on aminotetralin analogs, which share a cyclic amine structure, reveal pronounced stereoselectivity at serotonin (5-HT) and histamine (B1213489) (H1) receptors. nih.gov In most cases, the (-trans)-enantiomer showed higher affinity than the (+-trans)-enantiomer across 5-HT2 receptors, demonstrating that the specific spatial orientation of the amine group relative to the ring structure is a key determinant of binding affinity. nih.gov This principle underscores the importance of controlling the stereochemistry in derivatives of this compound to achieve desired pharmacological effects.

Modifying the this compound scaffold with various substituents can dramatically alter biological potency and selectivity. The position, size, and electronic properties of these substituents can influence how the molecule interacts with its target.

In a series of (2S, 4R)-trans-4-phenyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (PAT) analogs, substitutions on the C(4)-phenyl ring led to varied affinities for 5-HT2 and H1 receptors. nih.gov For example, adding a cyclohexyl group at the C(4) position resulted in a compound with high affinity, suggesting that the orthosteric binding pocket of these receptors is large enough to accommodate bulky substituents. nih.gov However, substituents at the 2'-position of the C(4)-phenyl ring led to poor affinity, indicating negative steric interactions within the receptor binding pocket. nih.gov These findings suggest that for derivatives of this compound, substitutions on the cyclohexane ring would need to be carefully selected to avoid steric hindrance and to optimize interactions with specific receptor subtypes.

The electronic nature of substituents also plays a role. In studies of substituted ketamine esters, which feature a substituted phenyl-cyclohexylamine core, electron-withdrawing groups like CF3 and OCF3 were generally less successful in producing active anesthetic compounds compared to halogens like Cl. mdpi.com

Systematic structural modifications of the this compound core allow for the fine-tuning of receptor binding affinity and enzyme inhibition. The relationship between a ligand's structure and its binding affinity (Ki) is a cornerstone of medicinal chemistry.

Data from C(4)-substituted PAT analogs at serotonin 5-HT2 receptors illustrate this correlation. As shown in the table below, small changes to the substituent at the 4-position lead to significant changes in binding affinity. The parent compound, (-)-trans-PAT, shows high affinity for 5-HT2A and 5-HT2C receptors. Introducing different substituents alters this affinity profile, demonstrating how structural modifications can modulate receptor interactions.

| Compound | C(4)-Substituent | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) |

|---|---|---|---|

| (-)-trans-PAT | Phenyl | 1.5 | 0.9 |

| (-)-trans-5l | Cyclohexyl | 1.2 | 1.9 |

| (-)-trans-5m | Cyclooctyl | 3.8 | 1.4 |

| (+)-trans-5h | 4'-Cl-Phenyl | 1.2 | 1.4 |

Data derived from studies on C(4)-substituted PAT analogs, which share a dimethylamino-cycloalkane scaffold. nih.gov

Mechanistic Studies of Biological Interactions

Mechanistic studies aim to elucidate how compounds based on the this compound framework interact with biological systems at a molecular level, particularly focusing on their engagement with neurotransmitter systems and their receptors.

The this compound moiety is a common feature in molecules designed to interact with neurotransmitter systems, especially the serotonin and dopamine systems, which are crucial for regulating mood, cognition, and behavior. nih.gov The protonated dimethylamino group can mimic endogenous neurotransmitters like serotonin and dopamine, allowing it to bind to their respective receptors.

Derivatives containing this scaffold often exhibit activity at multiple receptor subtypes. For instance, the aminotetralin analog (-)-trans-PAT acts as a specific agonist at 5-HT2C receptors while concurrently displaying inverse agonist activity at 5-HT2A and 5-HT2B receptors. nih.gov This functional selectivity highlights the nuanced interactions that can be achieved. The binding affinity of these compounds is influenced by interactions with specific amino acid residues within the receptor's binding pocket, such as π–π stacking with tryptophan and phenylalanine residues. nih.gov

Furthermore, compounds with a similar structure have been shown to interact with dopamine receptors. nih.gov Dopamine receptors exist in high- and low-affinity states for agonists, and the binding can be modulated by factors such as guanine (B1146940) nucleotides. nih.gov The ability of this compound derivatives to interact with these receptors suggests their potential to modulate dopaminergic neurotransmission, which is a key mechanism for many antipsychotic and antidepressant drugs.

Enzymatic Inhibition or Enhancement

Metabolic Transformations and Active Metabolite Formation

The metabolic fate of this compound in biological systems has not been extensively documented in publicly accessible research. Studies detailing its metabolic transformations, the enzymes involved (such as cytochrome P450 isoenzymes), and the formation of potentially active metabolites are not available. The biotransformation of structurally related compounds, like cyclohexane, involves hydroxylation and subsequent oxidation to cyclohexanone (B45756). However, it is not scientifically sound to extrapolate these findings to this compound without specific experimental data.

Molecular Docking and Ligand Binding Orientation

No molecular docking or computational studies focused on determining the binding affinity and orientation of this compound within the active sites of specific biological targets have been published in the scientific literature. Such studies are crucial for predicting the potential pharmacological activity and mechanism of action of a compound, but this information is not available for this compound.

Investigation of Pharmacological Activities

Antimicrobial and Antibacterial Activity

While some cyclohexanol derivatives have been investigated for their antimicrobial properties, there is no specific research available that details the antimicrobial or antibacterial activity of this compound against various pathogens. Consequently, there is no data on its minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) against different bacterial or fungal strains.

Antihistaminic Effects

There are no published studies in the scientific literature that have evaluated the antihistaminic effects of this compound. Research into its potential to act as an antagonist or inverse agonist at histamine receptors has not been reported.

Anticancer Properties

The potential anticancer or cytotoxic properties of this compound have not been investigated in any publicly available scientific studies. There is no data regarding its effects on cancer cell lines or in preclinical cancer models.

Analgesic Properties and Nociceptin/Orphanin FQ Peptide Receptor Agonism

The 4-(dimethylamino)cyclohexyl scaffold is a key structural component in the design of potent analgesics, particularly those targeting the nociceptin/orphanin FQ peptide (NOP) receptor and traditional opioid receptors like the mu-opioid peptide (MOP) receptor. The activation of the NOP receptor can produce pain relief (anti-nociception) and reduce sensitivity to pain (anti-hypersensitivity) at both spinal and supraspinal levels. eurekaselect.comnih.gov A promising strategy in modern analgesic development is the creation of dual NOP/MOP receptor agonists. eurekaselect.comnih.gov These bifunctional ligands aim to combine the potent analgesic effects of MOP receptor activation with the unique pharmacological profile of NOP agonism, which may lead to safer medications with a lower risk of adverse effects commonly associated with traditional opioids, such as respiratory depression and abuse liability. nih.govnih.gov

A prominent example of a compound developed from this strategy is Cebranopadol, a novel and potent analgesic that has been in clinical development for treating severe chronic pain. nih.govnih.gov Cebranopadol is a mixed NOP/opioid receptor agonist with a complex spiroindole structure. nih.gov Its synthesis involves the cyclization of tryptamine (B22526) derivatives with a related ketone, 4-dimethylamino-4-phenyl-cyclohexanone, highlighting the importance of the core aminocyclohexane structure in achieving high binding affinity and efficacy at both NOP and MOP receptors. nih.gov Research into derivatives has shown that the dimethylamino moiety is critical for activity, as its replacement with larger cyclic amine groups resulted in a complete loss of binding affinities. nih.gov

Table 1: Receptor Binding Affinity of Cebranopadol

| Receptor | Binding Affinity (Ki, nM) |

|---|---|

| NOP | 0.8 |

| MOP | 0.5 |

| DOP | 6.5 |

| KOP | 3.2 |

This table is interactive. Data sourced from medicinal chemistry research on potent analgesics.

Potential as Antidepressants

While this compound itself is not directly studied as an antidepressant, the cyclohexanol ring and related amine structures are features in novel compounds investigated for antidepressant-like activity. Research into β-phenylethylamines, which can act as ligands for trace amine-associated receptors (TAARs), has yielded molecules with potential antidepressant effects. nih.gov Trace amines are thought to function as neuromodulators, influencing the release of key neurotransmitters like norepinephrine, serotonin, and dopamine, which play a crucial role in the pathophysiology of depression. nih.gov

One such molecule, 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-yl)-cyclohexanol, which incorporates a cyclohexanol ring, has demonstrated significant antidepressant-like effects in animal models. nih.gov In studies using the forced swim test, this compound dose-dependently reduced the immobility period in mice. nih.gov Neurochemical analysis of mouse brains following administration of this compound revealed a significant impact on monoamine neurotransmitter levels, which are primary targets for many antidepressant drugs. nih.gov

Further investigation into this molecule's mechanism of action suggests the involvement of the L-arginine-nitric oxide-cyclic guanosine (B1672433) monophosphate (NO-cGMP) signaling pathway. nih.gov The antidepressant-like effects were reversed by an NO precursor and potentiated by NO synthase inhibitors, indicating a complex interplay between neurotransmitter systems and intracellular signaling cascades. nih.gov

Table 2: Neurochemical Effects of 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-yl)-cyclohexanol in Mouse Brain

| Dose (mg/kg, i.p.) | Change in Norepinephrine | Change in Serotonin | Change in Dopamine |

|---|---|---|---|

| 8 | 21% increase | No significant change | No significant change |

| 16 | 13% increase | 37% increase | 42% increase |

This table is interactive. Data represents changes in neurotransmitter levels following administration of the compound. nih.gov

Inhibition of Nitric Oxide Production and Anti-inflammatory Effects

The dimethylamino functional group, a key feature of this compound, is present in other molecules that exhibit anti-inflammatory properties through the inhibition of nitric oxide (NO) production. nih.gov Nitric oxide is a critical signaling molecule, but its overproduction by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions. nih.govnih.gov Therefore, inhibiting iNOS expression or activity is a key therapeutic strategy for managing inflammation. mdpi.com

A notable example is the chalcone (B49325) derivative 4-dimethylamino-3',4'-dimethoxychalcone (referred to as CH11), which has been studied for its effects on macrophages and in animal models of inflammation. nih.gov Research has shown that CH11 effectively inhibits the expression of the iNOS protein and subsequent nitrite (B80452) production in macrophages stimulated with zymosan. nih.gov In vivo studies have further demonstrated its anti-inflammatory effects; the compound was shown to reduce cell migration and levels of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α) in a mouse air pouch model. nih.gov Additionally, this chalcone derivative exerted significant anti-inflammatory effects in the carrageenan-induced paw edema model, a standard test for evaluating anti-inflammatory drugs. nih.gov

Table 3: Anti-inflammatory Activity of 4-dimethylamino-3',4'-dimethoxychalcone (CH11)

| Experimental Model | Measured Effect | Result |

|---|---|---|

| Zymosan-stimulated Macrophages | iNOS protein expression | Inhibition |

| Zymosan-stimulated Macrophages | Nitrite production | Inhibition |

| Mouse Air Pouch Model (Zymosan) | Cell migration | Inhibition |

| Mouse Air Pouch Model (Zymosan) | TNF-α levels | Inhibition |

| Carrageenan Paw Edema (Mouse) | Paw edema | Reduction |

This table is interactive. Summary of findings from a study on the anti-inflammatory effects of a chalcone derivative. nih.gov

Applications as Probes and Ligands in Biological Systems

Fluorescent Probes for Sensing and Imaging

Fluorescent probes are indispensable tools in biological research, allowing for the visualization and detection of specific molecules and processes within living systems. nih.govrsc.org The design of these small-molecule probes often relies on specific chemical structures that confer desirable photophysical properties, such as high sensitivity and selectivity. rsc.org Many organic fluorescent probes are designed based on mechanisms like intramolecular charge transfer (ICT), where the fluorescence properties change in response to the local environment. mdpi.com

The dimethylamino group, due to its strong electron-donating nature, is a common component in the design of ICT-based fluorescent dyes. While this compound itself is not typically used as a fluorescent probe, its core functional group is integral to many fluorophores. When conjugated to an electron-accepting aromatic system, the dimethylamino group can facilitate an ICT process upon photoexcitation, leading to fluorescence. Changes in the polarity of the probe's environment can alter the energy of the ICT state, resulting in a detectable shift in the emission wavelength or intensity. This principle is widely exploited to create probes for sensing ions, biomolecules, and cellular organelles. mdpi.commdpi.com

Ligands for Neurotransmitter Receptors

The 4-(dimethylamino)cyclohexyl moiety serves as a valuable scaffold for developing ligands that target various neurotransmitter receptors. As discussed previously, derivatives containing this structure have been optimized to act as potent agonists at opioid receptors, which are crucial for pain modulation. nih.gov The interaction of these ligands with receptors like the MOP and NOP receptors initiates downstream signaling cascades that ultimately lead to analgesia. eurekaselect.comnih.gov

Beyond the opioid system, related structures are being explored as ligands for other central nervous system receptors. Amines are a major class of neurotransmitters, and ligands designed to interact with their receptors are fundamental in neuropharmacology. nih.gov The research into 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-yl)-cyclohexanol demonstrates that molecules incorporating a cyclohexanol ring can modulate the levels of monoamine neurotransmitters, including norepinephrine, serotonin, and dopamine. nih.gov This suggests an indirect or direct interaction with the receptors or transporters for these neurotransmitters. Such interactions are the basis for treatments of numerous neurological and psychiatric disorders. nih.govnih.gov The versatility of the aminocyclohexanol scaffold makes it an attractive starting point for medicinal chemists designing novel ligands to probe and modulate the complex neurotransmitter systems of the brain.

Role in Materials Science and Polymer Chemistry Research

Utilisation in Polymer Synthesis and Modification

The molecular architecture of 4-(Dimethylamino)cyclohexanol (B22287) allows it to play a dual role in polymerization processes, primarily as a reactive catalyst and a co-monomer or chain extender.

Reactive Catalyst: The tertiary amine group in this compound can act as a catalyst in several polymerization reactions, most notably in the synthesis of polyurethanes. Tertiary amines are widely recognized for their ability to accelerate the reaction between isocyanates and polyols, which is the fundamental reaction in polyurethane formation tncintlchem.comekb.eggvchem.comtopicsonchemeng.org.my. The catalytic activity of tertiary amines is generally attributed to their basicity, which activates the hydroxyl groups of the polyols, making them more nucleophilic and thus more reactive towards the isocyanate groups gvchem.com. The specific structure of the amine catalyst can influence the reaction kinetics and, consequently, the final properties of the foam tncintlchem.comekb.eg. While direct studies on this compound as a primary catalyst are not extensively documented, its structural similarity to other effective tertiary amine catalysts, such as N,N-dimethylcyclohexylamine, suggests a comparable catalytic function researchgate.net.

Chain Extender and Co-monomer: The presence of a hydroxyl group enables this compound to be incorporated directly into the polymer backbone. In the synthesis of segmented polymers like polyurethanes, low molecular weight diols or diamines are used as chain extenders to build up the hard segment of the polymer iaea.orgutwente.nlmdpi.comd-nb.info. The structure of the chain extender plays a crucial role in determining the morphology and properties of the final polymer iaea.orgresearchgate.netspringerprofessional.de. The cyclic and relatively rigid structure of the cyclohexyl ring in this compound, when used as a chain extender, would be expected to impart increased rigidity and potentially a higher glass transition temperature to the hard segments of the polyurethane iaea.orgd-nb.info. This can lead to materials with enhanced thermal stability and mechanical strength researchgate.netspringerprofessional.de.

The incorporation of this compound into a polymer chain also introduces a pendant tertiary amine group. This functionality can be exploited for further polymer modification or to impart specific properties to the material, such as pH-responsiveness or the ability to interact with other chemical species.

Development of Advanced Polymeric Materials with Specific Properties

The integration of this compound into polymer structures opens avenues for the development of advanced materials with tailored properties. The influence of its distinct chemical features—a cycloaliphatic ring, a hydroxyl group, and a tertiary amine—can be leveraged to control various material characteristics.

Influence on Mechanical and Thermal Properties: As a chain extender, the rigid cyclohexyl ring of this compound can significantly impact the mechanical and thermal properties of polymers such as polyurethanes iaea.orgd-nb.info. The introduction of such cyclic structures into the hard segments can restrict chain mobility, leading to an increase in the material's modulus, hardness, and thermal resistance d-nb.inforesearchgate.netspringerprofessional.de. The specific isomer (cis or trans) of the cyclohexanol (B46403) could also influence the packing of the polymer chains and the resulting morphology iaea.org.

Below is an illustrative data table hypothesizing the potential effects of incorporating this compound (DMAC) as a chain extender in a polyurethane system, based on general principles of polymer chemistry and the known effects of similar cyclic diols.

| Property | Standard Polyurethane (without DMAC) | Polyurethane with DMAC Chain Extender (Hypothetical) | Rationale for Change |

| Tensile Strength (MPa) | 35 | 45 | The rigid cyclohexyl ring increases the stiffness of the hard segments. |

| Elongation at Break (%) | 500 | 400 | Increased rigidity from the cyclic structure reduces flexibility. |

| Glass Transition Temperature (°C) | 80 | 95 | The bulky cyclic group restricts segmental motion, raising Tg. |

| Hardness (Shore D) | 50 | 60 | Increased intermolecular forces and chain packing due to the rigid structure. |

Functional Polymeric Materials: The presence of the tertiary amine group within the polymer structure allows for the creation of functional materials. For instance, in poly(β-hydroxy amine)s, tertiary amino groups can be involved in cross-linking reactions, affecting the physical properties of the resulting thermosetting polymers acs.orgacs.org. Similarly, polymers containing tertiary amine groups can exhibit pH-responsive behavior, where the amine can be protonated at low pH, leading to changes in solubility or swelling. This property is valuable for applications such as smart drug delivery systems or sensors.

Furthermore, the tertiary amine can act as an internal catalyst for other reactions within the polymer matrix or serve as a site for post-polymerization modifications, allowing for the attachment of other functional molecules. The synthesis of polymers with pendant hydroxyl and tertiary amine groups is a known strategy for creating functional materials for various applications, including biomedical uses google.commdpi.comresearchgate.net.

The following table summarizes the potential properties and applications of polymers incorporating this compound, based on the functionalities it introduces.

| Introduced Functionality | Resulting Polymer Property | Potential Application |

| Tertiary Amine Group | pH-Responsiveness | Smart hydrogels, drug delivery systems |

| Tertiary Amine Group | Catalytic Activity | Self-catalyzing resins, reactive polymers |

| Cyclic Structure | Increased Thermal Stability | High-performance coatings, adhesives |

| Hydroxyl and Amine Groups | Sites for Further Functionalization | Modified polymer surfaces, biocompatible materials |

Future Directions and Emerging Research Areas

Exploration of Novel Derivations and Analogues

The exploration of novel derivatives and analogues of 4-(Dimethylamino)cyclohexanol (B22287) is a promising frontier, particularly in the field of analgesic research. Studies have shown that structurally related compounds, such as derivatives of 4-aryl-4-(dimethylamino)cyclohexan-1-ones, exhibit significant potential as analgesics and narcotic antagonists. nih.gov

Research into these related structures has revealed key structure-activity relationships (SAR). For instance, the nature and position of substituents on the aromatic ring of 4-amino-4-arylcyclohexanones have a profound impact on analgesic activity. researchgate.net Derivatives where the para-methyl group is substituted with a halogen tend to be slightly weaker in potency. juniperpublishers.com Conversely, the introduction of a m-hydroxy group on the aryl ring can yield compounds with narcotic antagonist activity. nih.gov Systematic variation of the substituent on the nitrogen atom has also shown that the dimethylamino group often confers the most potent antagonist activity. nih.gov

Future research will likely focus on synthesizing and screening a broader library of this compound derivatives. By systematically modifying the cyclohexane (B81311) core and the dimethylamino group, and by introducing diverse functional groups, researchers aim to develop new chemical entities with enhanced potency and selectivity for various biological targets. The conversion of the ketone group in related arylcyclohexylamine structures to an alcohol, and the subsequent addition of side chains, has been shown to increase analgesic strength by several hundred times, highlighting a key area for future chemical exploration. juniperpublishers.com

| Structural Modification | Observed Effect on Biological Activity | Reference Compound Class |

|---|---|---|

| Substitution on the Aryl Ring (e.g., p-CH3, p-Br) | Highly sensitive; can modulate analgesic potency. | 4-Amino-4-arylcyclohexanones researchgate.net |

| m-Hydroxy Group on Aryl Ring | Can introduce narcotic antagonist activity. | 4-Aryl-4-(dimethylamino)cyclohexan-1-ones nih.gov |

| Variation of Nitrogen Substituent | Dimethylamino group often provides the most potent antagonist activity. | 4-Aryl-4-(dimethylamino)cyclohexan-1-ones nih.gov |

| Addition of Phenethyl Side Chain to Ketone | Can increase analgesic potency several hundred times. | 4-Dimethylamino-4-(p-tolyl)cyclohexanone Derivatives juniperpublishers.com |

Advanced Mechanistic Elucidation in Biological Systems

Understanding the precise molecular mechanisms by which this compound and its derivatives exert their biological effects is a critical area for future research. While initial studies have identified analgesic properties in related compounds, a deep mechanistic understanding is still nascent. nih.govresearchgate.net Future investigations will need to move beyond phenotypic screening to identify and validate the specific biological targets, such as receptors, enzymes, and ion channels, with which these molecules interact.

Studies on analogous structures provide clues for potential research directions. For example, certain aminoalkanol derivatives have been identified as competitive inhibitors of acetylcholinesterase (AChE), an enzyme critical in neurotransmission. rsc.org This suggests that derivatives of this compound could be investigated for similar activity, which has implications for neurodegenerative diseases. Furthermore, diarylpentanoids that feature a cyclohexanone (B45756) moiety have demonstrated anti-inflammatory and anti-infective properties, indicating that the cyclohexane scaffold can be a key element for these biological activities. nih.gov

Advanced biochemical and pharmacological techniques, including radioligand binding assays, enzymatic assays, and electrophysiological studies, will be essential to unravel these mechanisms. Elucidating the signaling pathways modulated by these compounds will not only clarify their therapeutic potential but also enable the design of next-generation analogues with improved efficacy and reduced off-target effects.

Computational Drug Design and Discovery

Computer-aided drug design (CADD) is set to play a pivotal role in accelerating the development of novel therapeutics based on the this compound scaffold. mdpi.com Computational techniques such as virtual screening, molecular docking, and molecular dynamics (MD) simulations are powerful tools for identifying potential drug candidates and optimizing their properties before their actual synthesis. ucl.ac.uk

In silico studies can be employed to explore the interactions between a virtual library of this compound derivatives and the three-dimensional structures of biological targets. Molecular docking, for instance, can predict the binding affinity and orientation of a ligand within the active site of a protein, helping to prioritize compounds for synthesis and experimental testing. researchgate.net This approach has been successfully used to study how aminoalkanol derivatives bind to acetylcholinesterase, suggesting that sterically extended substituents can influence whether the compound binds to the peripheral anionic site or enters the catalytic pocket. rsc.org

Furthermore, MD simulations can provide insights into the dynamic behavior of ligand-receptor complexes over time, helping to assess the stability of the interaction. researchgate.net These computational methods, which are becoming central to modern drug discovery, offer a more efficient and cost-effective strategy compared to traditional experimental techniques alone. mdpi.com By leveraging these tools, researchers can rationally design new analogues of this compound with optimized pharmacokinetic and pharmacodynamic profiles.

Integration into Nanomaterials and Smart Systems

The functional groups of this compound—a secondary alcohol and a tertiary amine—make it an intriguing candidate for integration into advanced materials, particularly in the fields of nanotechnology and smart systems. The surface functionalization of nanomaterials is crucial for their use in biomedical applications, as it can enhance properties like water solubility, biocompatibility, and cellular interaction. nih.gov Molecules containing amine and alcohol functionalities are widely used for this purpose. nih.govjuniperpublishers.com

The hydroxyl (-OH) and dimethylamino (-N(CH3)2) groups on the this compound structure provide reactive sites for covalent attachment to the surface of nanoparticles, such as those made of gold or iron oxide. nih.gov This is analogous to the use of β-amino alcohols for anchoring catalysts to functionalized magnetite nanoparticles and the application of 4-(dimethylamino)pyridine (DMAP) as a phase transfer agent for gold and palladium nanoparticles. mdpi.comfrontiersin.org By modifying the surface of nanoparticles with this compound, it may be possible to create novel drug delivery systems.

This integration is also relevant to the development of "smart" materials, which can change their properties in response to external stimuli like pH, temperature, or light. rsc.org The dimethylamino group is pH-responsive; it can become protonated in acidic environments. Nanoparticles functionalized with this compound could therefore be designed to release a therapeutic payload specifically in the acidic microenvironment of a tumor. This stimuli-responsive behavior opens up possibilities for creating targeted therapies, advanced sensors, and other smart systems that leverage the unique chemical properties of this versatile compound.

Q & A

Basic Questions

Q. What are the key physicochemical properties of 4-(Dimethylamino)cyclohexanol relevant to experimental handling?

- Answer : The compound (CAS 103023-51-4) has a molecular formula of C₈H₁₇NO, molecular weight 143.2 g/mol, and melting point 68–72°C. Its topological polar surface area is 20.3 Ų, and it has one rotatable bond. These properties influence solubility, stability, and reactivity in organic solvents. Proper storage under inert conditions is advised to prevent degradation due to hygroscopicity or oxidation .